N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide
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Overview
Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of piperazine derivatives, which are known for their wide range of biological activities and therapeutic potential.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperazine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that piperazine derivatives can bind with high affinity to multiple receptors, which can lead to various therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide typically involves the reaction of 4-(4-fluorophenyl)piperazine with sulfonyl chlorides under basic conditions. The reaction proceeds through the formation of a sulfonamide linkage, which is a key feature of this compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or piperazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or triethylamine in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-N-(2-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
- 4-(trifluoromethyl)-N-[2-(4-[4-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)ethyl]benzenesulfonamide
- 2-nitro-N-(2-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide
Uniqueness
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbutanamide stands out due to its specific fluorophenyl and sulfonyl groups, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to certain molecular targets and improve its stability under various conditions .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FN3O3S/c1-14(2)13-17(22)19-7-12-25(23,24)21-10-8-20(9-11-21)16-5-3-15(18)4-6-16/h3-6,14H,7-13H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSOZUXLIXWSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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